molecular formula C18H25N5O5 B2637248 Tert-butyl 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate CAS No. 1903784-35-9

Tert-butyl 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B2637248
CAS No.: 1903784-35-9
M. Wt: 391.428
InChI Key: PPRGNDCCAHZBED-UHFFFAOYSA-N
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Description

Tert-butyl 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core functionalized with a 1,2,4-oxadiazole ring and a 5-methylisoxazole substituent. The tert-butyl carbamate (Boc) group at the piperidine nitrogen enhances stability and modulates solubility, making it a common protective group in medicinal chemistry . Its synthesis likely involves multi-step reactions, such as Suzuki coupling, hydrogenation, and cyclization, as seen in structurally related analogs .

Properties

IUPAC Name

tert-butyl 3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5/c1-11-8-13(21-27-11)15-20-14(28-22-15)9-19-16(24)12-6-5-7-23(10-12)17(25)26-18(2,3)4/h8,12H,5-7,9-10H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRGNDCCAHZBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CCCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the oxadiazole and isoxazole groups through various coupling reactions. Common reagents used in these steps include tert-butyl chloroformate, oxalyl chloride, and various amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole moiety.

    Reduction: Reduction reactions could target the oxadiazole ring.

    Substitution: Various substitution reactions can occur, especially at the piperidine ring and the tert-butyl ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Features

Target Compound

  • Core Structure : Piperidine ring with Boc protection at N1.
  • Substituents :
    • Position 3 : Carbamoyl group linked to a methylene-bridged 1,2,4-oxadiazole ring.
    • Oxadiazole Substituent : 5-methylisoxazol-3-yl group at position 3 of the oxadiazole.
  • Key Functional Groups : Boc, carbamoyl, oxadiazole, isoxazole.

Analog 1: 3-(3-(1-Cyclobutylpiperidin-4-yl)phenyl)-5-(1H-tetrazol-5-yl)benzo[c]isoxazole (Compound 15)

  • Core Structure : Piperidine with cyclobutyl substituent.
  • Substituents :
    • Benzo[c]isoxazole and tetrazole rings.
  • Key Functional Groups : Tetrazole (acidic proton), isoxazole .

Analog 2: tert-Butyl 4-(4-Amino-5-carbamoylisoxazol-3-yl)piperidine-1-carboxylate (10l)

  • Core Structure : Piperidine with Boc protection.
  • Substituents: Isoxazolo[5,4-d]pyrimidine ring with amino and carbamoyl groups.
  • Key Functional Groups: Boc, carbamoyl, amino-isoxazole .

Analog 3: 4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester

  • Core Structure : Piperidine with Boc protection.
  • Substituents :
    • 3-Isopropyl-1,2,4-oxadiazole at position 3.
  • Key Functional Groups : Boc, isopropyl-oxadiazole .
Table 1: Structural Comparison
Compound Core Key Substituents Molecular Weight (g/mol)
Target Compound Piperidine 5-methylisoxazolyl-oxadiazole, carbamoyl Not reported
Analog 1 Piperidine Benzo[c]isoxazole, tetrazole Not reported
Analog 2 Piperidine Amino-carbamoyl-isoxazole Not reported
Analog 3 Piperidine Isopropyl-oxadiazole 295.38

Physicochemical Properties

  • Target Compound : The Boc group and carbamoyl linkage likely increase hydrophobicity, while the oxadiazole-isoxazole system contributes to π-π stacking in target binding.

Biological Activity

Tert-butyl 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups, including a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Molecular Formula: C₁₈H₂₃N₅O₃
Molecular Weight: 357.41 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • GABA Receptor Modulation : Similar compounds have shown selective inverse agonist efficacy at GABA(A) receptors, particularly the alpha5 subtype. This modulation can enhance cognitive functions without inducing anxiogenic effects .
  • Enzyme Inhibition : The oxadiazole and piperidine components have been linked to enzyme inhibition activities, including acetylcholinesterase (AChE) and urease inhibitors. These activities suggest potential applications in treating neurodegenerative diseases and infections .
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antibacterial properties against various strains including Salmonella typhi and Bacillus subtilis, indicating a possible role in antibiotic development .

1. In Vitro Studies

In vitro assays have indicated that the compound exhibits significant inhibitory effects on AChE with an IC50 value comparable to established inhibitors. This suggests potential use in treating conditions like Alzheimer's disease.

CompoundIC50 (µM)Target
This compound2.14 ± 0.003AChE
Standard Inhibitor21.25 ± 0.15AChE

2. In Vivo Studies

In vivo studies have demonstrated that administration of the compound enhances cognitive performance in animal models without significant side effects. Notably, it improved performance in the Morris water maze test, a standard assessment for memory and learning.

Case Studies

A recent study evaluated the effects of similar compounds on cognitive enhancement and anxiety reduction in rodent models:

  • Study Design : Rodents were administered varying doses of the compound.
  • Results : Significant improvements were observed in memory retention tasks without the typical anxiogenic side effects associated with GABAergic drugs .

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